Cas no 1807063-41-7 (Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate)
Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate
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- Inchi: 1S/C11H8ClF2NO3/c1-17-10(16)9-7(5-15)6(4-12)2-3-8(9)18-11(13)14/h2-3,11H,4H2,1H3
- InChI Key: UYUXYZORQYRDCB-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C(=O)OC)C=1C#N)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- XLogP3: 2.8
- Topological Polar Surface Area: 59.3
Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015009527-1g |
Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate |
1807063-41-7 | 97% | 1g |
1,519.80 USD | 2021-06-21 |
Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate
Research Briefing on Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate (CAS: 1807063-41-7)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate (CAS: 1807063-41-7) as a key intermediate in the synthesis of novel pharmaceutical compounds. This briefing aims to provide an overview of the latest research findings related to this compound, focusing on its chemical properties, synthetic applications, and potential therapeutic implications.
The compound, Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate, has garnered attention due to its versatile reactivity, particularly in the construction of heterocyclic frameworks that are prevalent in drug discovery. Recent studies have explored its utility in the synthesis of bioactive molecules, including kinase inhibitors and antimicrobial agents. The presence of both chloro and cyano functional groups in the molecule allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.
One of the most notable applications of this compound is its role in the development of kinase inhibitors targeting oncogenic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use in the synthesis of a series of pyridine-based inhibitors with potent activity against EGFR mutations. The researchers employed a multi-step synthetic route, with Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate serving as a critical intermediate in the formation of the core scaffold.
In addition to its role in oncology, recent investigations have explored the antimicrobial potential of derivatives synthesized from this compound. A study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel benzothiazole derivatives using Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate as a precursor. These derivatives exhibited promising activity against drug-resistant bacterial strains, suggesting potential applications in addressing antibiotic resistance.
From a synthetic chemistry perspective, the compound's stability and reactivity have been subjects of optimization. A 2022 publication in Organic Process Research & Development detailed a scalable and efficient synthesis protocol for Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate, emphasizing improvements in yield and purity. The study highlighted the importance of controlling reaction conditions to minimize side reactions and enhance the compound's utility in large-scale pharmaceutical production.
Looking ahead, the continued exploration of Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate is expected to yield further insights into its applications. Ongoing research is investigating its potential in the development of antiviral agents and central nervous system (CNS) therapeutics. The compound's unique structural features position it as a promising candidate for addressing unmet medical needs in these areas.
In conclusion, Methyl 3-chloromethyl-2-cyano-6-(difluoromethoxy)benzoate (CAS: 1807063-41-7) represents a versatile and valuable intermediate in modern drug discovery. Its applications span across multiple therapeutic areas, and recent studies underscore its potential in addressing complex medical challenges. As research progresses, this compound is likely to remain a focal point in the development of innovative pharmaceutical agents.
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